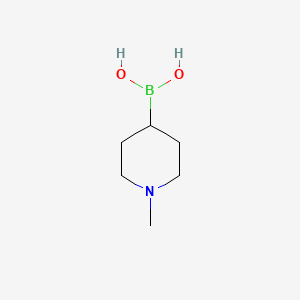
2',4'-Difluoro-N-(trans-4-hydroxycyclohexyl)biphenyl-4-sulfonamide
Übersicht
Beschreibung
2,4'-Difluoro-N-(trans-4-hydroxycyclohexyl)biphenyl-4-sulfonamide (DFHBS) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DFHBS is an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has been shown to be a potent inhibitor of COX-2, with a Ki value of 0.14 μM, and has been used in various scientific research applications.
Wirkmechanismus
2',4'-Difluoro-N-(trans-4-hydroxycyclohexyl)biphenyl-4-sulfonamide works by inhibiting the activity of the COX-2 enzyme, which is involved in inflammation and pain. The mechanism of action of this compound involves the binding of the compound to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. This results in the inhibition of the enzyme and the reduction of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various scientific research applications. The compound has been shown to inhibit the activity of the COX-2 enzyme, leading to the reduction of inflammation and pain. In addition, this compound has been shown to inhibit the growth of tumor cells, suggesting that it may have potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2',4'-Difluoro-N-(trans-4-hydroxycyclohexyl)biphenyl-4-sulfonamide has several advantages when used in lab experiments. It is a potent inhibitor of the COX-2 enzyme, with a Ki value of 0.14 μM. It is also relatively easy to synthesize and is stable in solution. However, this compound has some limitations when used in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound is not very stable in the presence of light or heat, making it difficult to store for long periods of time.
Zukünftige Richtungen
There are numerous potential future directions for 2',4'-Difluoro-N-(trans-4-hydroxycyclohexyl)biphenyl-4-sulfonamide research. One potential direction is to further investigate the effects of this compound on cancer cells, as the compound has already been shown to inhibit the growth of tumor cells. Another potential direction is to investigate the effects of this compound on other enzymes, as the compound has already been shown to be a potent inhibitor of the COX-2 enzyme. Finally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its use in the treatment of inflammation and pain.
Wissenschaftliche Forschungsanwendungen
2',4'-Difluoro-N-(trans-4-hydroxycyclohexyl)biphenyl-4-sulfonamide has been used in a variety of scientific research applications, including cancer research, drug development, and inflammation studies. In cancer research, this compound has been used to inhibit the growth of tumor cells by targeting the COX-2 enzyme. In drug development, this compound has been used as an inhibitor of the COX-2 enzyme, allowing researchers to study the effects of COX-2 inhibition on drug efficacy. In inflammation studies, this compound has been used to study the effects of COX-2 inhibition on inflammation.
Eigenschaften
IUPAC Name |
4-(2,4-difluorophenyl)-N-(4-hydroxycyclohexyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO3S/c19-13-3-10-17(18(20)11-13)12-1-8-16(9-2-12)25(23,24)21-14-4-6-15(22)7-5-14/h1-3,8-11,14-15,21-22H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDGYNMOQKEPDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B1390160.png)

![2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1390162.png)
![[3-(2-Aminoethoxy)phenyl]methanol](/img/structure/B1390164.png)


![Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1390167.png)



![8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1390174.png)


